3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide
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Overview
Description
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an amino group, a pyrrolidine ring, and a benzenesulfonamide moiety .
Preparation Methods
The synthesis of 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 3-nitrobenzenesulfonamide with 1-ethyl-2-pyrrolidinemethanol under specific reaction conditions . The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, affecting their structure and function . The pyrrolidine ring and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity . These interactions can modulate various biological processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide can be compared with other similar compounds, such as:
3-amino-N-[(1-methylpyrrolidin-2-yl)methyl]benzenesulfonamide: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring.
3-amino-N-[(1-propylpyrrolidin-2-yl)methyl]benzenesulfonamide: This compound has a propyl group on the pyrrolidine ring, which may affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21N3O2S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-2-16-8-4-6-12(16)10-15-19(17,18)13-7-3-5-11(14)9-13/h3,5,7,9,12,15H,2,4,6,8,10,14H2,1H3 |
InChI Key |
WPGZGXDBDJDQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
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